2-(methoxycarbonyl)phenyl 2-nitrobenzoate
Overview
Description
2-(methoxycarbonyl)phenyl 2-nitrobenzoate is an organic compound with the molecular formula C15H11NO6 and a molecular weight of 301.25 g/mol . It is characterized by the presence of both a methoxycarbonyl group and a nitrobenzoate group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(methoxycarbonyl)phenyl 2-nitrobenzoate typically involves esterification reactions. One common method is the reaction of 2-nitrobenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction conditions often require refluxing the mixture to ensure complete conversion .
Chemical Reactions Analysis
2-(methoxycarbonyl)phenyl 2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Scientific Research Applications
2-(methoxycarbonyl)phenyl 2-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(methoxycarbonyl)phenyl 2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis, releasing active intermediates that interact with biological molecules. These interactions can modulate enzyme activities and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-(methoxycarbonyl)phenyl 2-nitrobenzoate include:
2-(methoxycarbonyl)phenyl benzoate: Lacks the nitro group, resulting in different reactivity and applications.
2-nitrophenyl 2-nitrobenzoate: Contains an additional nitro group, which can alter its chemical and biological properties.
Methyl 2-nitrobenzoate: A simpler ester with only one aromatic ring, used in different contexts compared to this compound.
This compound stands out due to its combination of functional groups, which provide unique reactivity and versatility in various applications.
Properties
IUPAC Name |
(2-methoxycarbonylphenyl) 2-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO6/c1-21-14(17)11-7-3-5-9-13(11)22-15(18)10-6-2-4-8-12(10)16(19)20/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQHBKHXBPVCTCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1OC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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